![molecular formula C18H30N2O2 B4964184 ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate](/img/structure/B4964184.png)
ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate, also known as memantine, is a medication used to treat Alzheimer's disease. It works by blocking the action of a neurotransmitter called glutamate in the brain, which is believed to be involved in the development of Alzheimer's disease.
Mechanism of Action
Memantine works by blocking the action of glutamate, a neurotransmitter that is involved in the development of Alzheimer's disease. Glutamate is released by nerve cells and binds to receptors on other nerve cells, which can cause damage and death of these cells. By blocking the action of glutamate, ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate helps to protect nerve cells from damage and death.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of nerve cells. Memantine has also been shown to decrease the levels of a protein called beta-amyloid, which is believed to be involved in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate in lab experiments is that it has a well-established mechanism of action and has been extensively studied in the context of Alzheimer's disease. However, one limitation of using ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate in lab experiments is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Future Directions
There are a number of future directions for research on ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate. One area of research is in the development of new drugs that target the glutamate system in the brain. Another area of research is in the use of ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research on the long-term effects of ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate use, particularly in older adults.
Synthesis Methods
Memantine is synthesized by reacting 1-adamantanamine with ethyl 2-bromopropionate in the presence of potassium carbonate. The resulting product is then hydrolyzed with sodium hydroxide to form ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate.
Scientific Research Applications
Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease in some patients. In addition to Alzheimer's disease, ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
ethyl 4-(1-adamantylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-2-22-17(21)20-5-3-16(4-6-20)19-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16,19H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRJNGRMCVCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.